Enhanced Lipophilicity (XLogP3) Versus Non-Methylated and Alternative Regioisomer Analogs
The target compound exhibits a computed XLogP3 of 3.9, which is 0.4 log units higher than the 3.5 value for its non-methylated analog, 2-(2,4-dimethylbenzoyl)benzoic acid (CAS 2346-63-6), and for other dimethylbenzoyl regioisomers like 2-(2,5-dimethylbenzoyl)benzoic acid (CAS 60288-22-4) and 2-(3,4-dimethylbenzoyl)benzoic acid (CAS 2159-42-4) [1][2][3]. This increase stems directly from the addition of the methyl group on the benzoic acid ring.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 2-(2,4-Dimethylbenzoyl)benzoic acid (CAS 2346-63-6): 3.5; 2-(2,5-Dimethylbenzoyl)benzoic acid (CAS 60288-22-4): 3.5; 2-(3,4-Dimethylbenzoyl)benzoic acid (CAS 2159-42-4): 3.5 |
| Quantified Difference | +0.4 log units (target vs. comparators) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem release 2025.04.14/2025.09.15. |
Why This Matters
A higher LogP indicates greater lipophilicity, which directly impacts a compound's solubility profile, membrane permeability, and retention time in reversed-phase chromatography, guiding the selection of this isomer over less lipophilic analogs in medicinal chemistry and analytical method development.
- [1] PubChem. (2025). Compound Summary for CID 349078: 2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 288085: 2-(2,5-Dimethylbenzoyl)benzoic acid. National Library of Medicine. View Source
- [3] PubChem. (2025). Compound Summary for CID 304868: 2-(3,4-Dimethylbenzoyl)benzoic Acid. National Library of Medicine. View Source
